3-(4-Bromobenzyl)piperidine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 |
InChI Key |
GWFAWWSALMDGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 3-(4-Bromobenzyl)piperidine
The synthesis of this compound and its parent scaffold, the 3-substituted piperidine (B6355638), is a significant focus in medicinal and organic chemistry. Researchers have developed numerous innovative routes to access these structures with high levels of control over stereochemistry and chemical functionality.
Enantioselective Synthesis Strategies
Achieving enantiopure forms of 3-substituted piperidines is critical for pharmaceutical applications. Asymmetric routes to these compounds often rely on the functionalization of a partially reduced pyridine (B92270) ring. A key strategy involves a three-step process: the partial reduction of pyridine, followed by an asymmetric carbometalation, and a final reduction step. This approach provides access to a wide array of enantioenriched 3-substituted piperidines.
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and efficient methods for constructing the 3-substituted piperidine core. One notable example is a rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. The reaction proceeds with high yield and excellent enantioselectivity, tolerating a diverse range of functional groups on the arylboronic acid partner. The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to the final piperidine product. This cross-coupling approach represents a significant advancement over classical methods, which often require lengthy syntheses or stoichiometric chiral auxiliaries.
Table 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
| Catalyst System | Key Intermediate | Process | Key Feature |
|---|---|---|---|
| [Rh(cod)Cl]2 with Josiphos ligand | Phenyl pyridine-1(2H)-carboxylate | Asymmetric carbometalation via a reductive Heck-type process | High yield and excellent enantioselectivity |
Chemo-Enzymatic Dearomatization and Reduction
A highly innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of pyridines. This chemo-enzymatic strategy has been successfully applied to produce stereo-enriched 3-substituted piperidines. The process begins with the chemical conversion of a commercially available substituted pyridine, such as 3-(4-bromophenyl)pyridine, into an N-substituted tetrahydropyridine (THP).
Nucleophilic Reaction and Cyclization Pathways
Classical synthetic approaches to the piperidine ring often involve nucleophilic reactions and intramolecular cyclization. A fundamental and direct route to N-substituted piperidines is the reaction of a primary amine with a 1,5-dielectrophile, such as a 1,5-dihalide.
In a hypothetical pathway tailored to the target molecule, 4-bromobenzylamine (B181089) could act as the nitrogen nucleophile. Reaction with a suitable 1,5-dihalopentane, such as 1,5-dibromopentane, would lead to a double nucleophilic substitution. The first substitution forms an N-(5-bromopentyl) intermediate, which then undergoes a rapid intramolecular cyclization to form the N-(4-bromobenzyl)piperidine ring. While effective for N-substituted piperidines, adapting this to form a C-substituted piperidine like this compound would require a different strategy, such as the cyclization of a precursor where the 4-bromobenzyl group is already attached to the carbon backbone (e.g., an appropriately substituted 6-amino-1-halo-hexane).
Alternative Synthetic Routes from Precursors
Alternative routes often start from readily available, non-pyridine precursors or involve the functionalization of pyridine at an early stage. One effective method begins with pyridine-3-carboxaldehyde. This starting material can be treated with a substituted phenylmagnesium bromide, such as 4-bromophenylmagnesium bromide, in a Grignard reaction. The resulting secondary alcohol, (4-bromophenyl)(pyridin-3-yl)methanol, is then subjected to a one-pot reaction for deoxygenation and complete saturation of the heteroaromatic ring using a palladium catalyst under a hydrogen atmosphere. This convenient method allows for the efficient preparation of various 3-(substituted benzyl)piperidines.
Derivatization and Structural Modification Strategies
Once synthesized, this compound offers two primary sites for further structural modification: the secondary amine of the piperidine ring and the bromine atom on the phenyl ring. These sites allow for a wide range of derivatization reactions to generate analogues with diverse properties.
Modification of the Piperidine Nitrogen: The secondary amine is a versatile functional handle for N-alkylation, N-acylation, and N-sulfonylation reactions.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base to introduce new substituents. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.
N-Acylation: Acyl chlorides or anhydrides react readily with the piperidine nitrogen to form amide derivatives. These reactions are typically high-yielding and can be used to introduce a wide variety of functional groups.
N-Arylation: The piperidine nitrogen can be coupled with aryl halides through transition metal-catalyzed reactions, most notably the Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to form a C-N bond between the piperidine and an aromatic ring. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields stable sulfonamide derivatives.
Modification of the Aryl Bromide: The carbon-bromine bond on the phenyl ring is an ideal site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester), creating a new C-C bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom.
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne, forming an arylethyne derivative.
Buchwald-Hartwig Amination: The aryl bromide can be coupled with a wide range of primary or secondary amines to form a new C-N bond, replacing the bromine with a substituted amino group. organic-chemistry.org
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds for various applications.
Table 2: Potential Derivatization Reactions for this compound
| Reaction Site | Reaction Type | Reagents/Catalysts | Product Type |
|---|---|---|---|
| Piperidine Nitrogen (N-H) | N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| N-Acylation | Acyl chloride, Base | Amide | |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Piperidine | |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | |
| Aryl Bromide (C-Br) | Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Diaryl/Alkylaryl amine |
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a key site for further molecular elaboration. N-alkylation is a common transformation used to introduce a variety of substituents, thereby modifying the compound's physicochemical and pharmacological properties.
The reaction of a piperidine with a substituted benzyl (B1604629) chloride, such as 4-bromobenzyl chloride, is a standard method for N-alkylation. chemicalforums.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can be critical, especially when dealing with substituted benzyl halides that may have different reactivities. chemicalforums.com For instance, electron-donating groups on the benzyl ring can decrease the electrophilicity of the benzylic carbon, potentially requiring milder reaction conditions to avoid side reactions. chemicalforums.com
Common conditions for the N-alkylation of piperidines with benzyl chlorides are summarized below:
| Base | Solvent | Temperature | Notes |
| K₂CO₃ | Ethanol | 80°C (Microwave) | Effective for a range of benzyl chlorides, including 4-bromobenzyl chloride. chemicalforums.com |
| DIPEA | DCM | Room Temperature | Milder conditions that can be effective for more reactive or sensitive substrates. chemicalforums.com |
Substituent Effects on the Bromophenyl Ring
The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. The electronic nature of other substituents on the bromophenyl ring can significantly influence the reactivity of the C-Br bond.
In general, electron-withdrawing groups on the aromatic ring tend to increase the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in many cross-coupling cycles. Conversely, electron-donating groups can slow down this step. researchgate.net This principle is crucial when designing syntheses of more complex analogues.
Furthermore, the electronic properties of substituents on the benzyl ring can affect the stability of reaction intermediates. For instance, in reactions involving the formation of a positive charge at the benzylic position, electron-donating groups can stabilize this charge, thereby accelerating the reaction rate. rsc.org This effect has been observed in the fragmentation of 4-nitrobenzyl carbamates, where electron-donating substituents on the benzyl ring accelerate the fragmentation of the corresponding hydroxylamines. rsc.org
Introduction of Bridged Piperidine Analogues
To explore the conformational space and potentially enhance biological activity, bridged analogues of piperidines are often synthesized. nih.gov Introducing bridges can rigidify the piperidine ring, locking it into specific conformations, which can be advantageous for receptor binding. nih.govresearchgate.netresearchgate.net These bridged structures can also improve drug-like properties by increasing the sp³ character of the molecule. nih.gov
The synthesis of bridged piperidine analogues can be a multi-step process. nih.gov Starting from a suitably functionalized piperidine, intramolecular cyclization reactions can be employed to form the bridging structure. The specific synthetic route depends on the nature and length of the desired bridge. For example, the synthesis of 2-azanorbornane analogues, a type of bridged piperidine, has been reported. nih.gov Such syntheses often involve the preparation of key intermediates followed by cyclization to form the bicyclic core. nih.gov The inclusion of bridged piperidine moieties can also lead to lower lipophilicity and greater aqueous solubility. nih.gov
Reaction Mechanism Elucidation in Synthesis
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and extending their scope.
Radical C-H Functionalization
Radical-mediated C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, including piperidine derivatives. nih.gov These reactions offer a direct way to form C-C or C-heteroatom bonds by activating otherwise inert C-H bonds.
In the context of piperidine synthesis, a radical relay mechanism, such as in the Hofmann-Löffler-Freytag (HLF) reaction, can be employed. nih.gov This typically involves the generation of a nitrogen-centered radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) from a carbon atom. The resulting carbon-centered radical can then be trapped by a variety of reagents. While the HLF reaction classically leads to pyrrolidines via a 1,5-HAT, recent advances have enabled the selective functionalization of the δ C-H bond to form piperidines through a 1,6-HAT. nih.gov
Photoredox catalysis is another powerful method for generating radicals under mild conditions for C-H functionalization. mdpi.com In a typical cycle, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes with a substrate to generate radical intermediates. For instance, an excited photocatalyst can oxidize a piperidine derivative to form an aminyl radical cation, which can then be deprotonated to yield an α-amino radical. mdpi.com This radical can then react with a suitable coupling partner.
Iodine-Catalyzed C-N Bond Formation
Iodine catalysis has been effectively used in C-N bond formation reactions, providing a metal-free alternative for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com In the context of piperidine synthesis, iodine can catalyze intramolecular C-H amination reactions.
A plausible mechanism for iodine-catalyzed C-N bond formation often involves the in situ generation of a more reactive aminating species. For example, in the presence of an oxidant, molecular iodine can be converted to an electrophilic iodine(I) species. This species can react with an amine to form an N-iodoamine intermediate. This intermediate can then undergo homolytic cleavage, often promoted by light or heat, to generate a nitrogen-centered radical, which can then proceed through a HAT pathway as described in the radical C-H functionalization section.
Alternatively, in some multicomponent reactions, iodine can act as a Lewis acid to activate substrates. For instance, in the synthesis of coumarin-3-carboxamides, iodine is proposed to facilitate the initial condensation between an aldehyde and an amine to form an imine intermediate. nih.gov
Molecular Design and Computational Chemistry
Theoretical Studies of Electronic Structure and Reactivity
Theoretical studies are fundamental to characterizing a molecule's behavior at the quantum level. By employing methods like Density Functional Theory, it is possible to model the molecule's geometry and electronic landscape with high accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(4-Bromobenzyl)piperidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. ejosat.com.trnih.gov This process finds the lowest energy state of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are the foundation for all further computational analyses. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ejosat.com.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and has a higher chemical reactivity, indicating that it can more readily participate in charge transfer interactions. nih.govnih.gov For derivatives containing aromatic rings and heteroatoms, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO may be distributed across the structure. nih.gov
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap correlates with high chemical reactivity and low kinetic stability. nih.gov |
Note: The data in this table is illustrative of the parameters obtained from a HOMO-LUMO analysis and not specific values for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The map uses a color scale to denote different potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. nih.govchemrxiv.org
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov
Green: Represents areas of neutral or zero potential. researchgate.net
By analyzing the MEP map of this compound, one could identify the electron-rich nitrogen atom of the piperidine (B6355638) ring and the electron-deficient regions on the hydrogen atoms as likely sites for molecular interactions. researchgate.net
Molecular Modeling and Simulations for Ligand-Target Interactions
Beyond understanding the intrinsic properties of the molecule, computational methods are vital for predicting how it will interact with biological macromolecules, such as proteins and enzymes. These simulations are a cornerstone of modern drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule at the active site of a target protein. impactfactor.org For a compound like this compound, docking studies could be performed against various receptors to explore its potential pharmacological activity. The simulation calculates a binding score, which estimates the binding energy, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. dntb.gov.ua MD simulations model the movement of every atom in the system, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.com By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of key interactions predicted by docking and calculate binding free energies more accurately. mdpi.comresearchgate.net This provides a more robust evaluation of the compound's potential as a ligand for a specific biological target.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds to find new, structurally diverse molecules that are likely to be active.
In the context of piperidine derivatives, pharmacophore-based virtual screening has been successfully employed to discover novel hits for targets such as cholinesterases, which are implicated in Alzheimer's disease. nih.gov For instance, a virtual screening campaign led to the identification of an active hit, G801-0274, which served as a starting point for further optimization. nih.gov Subsequent structural modifications, including the synthesis of derivatives containing a bromobenzyl piperidine moiety, were performed to elucidate the structure-activity relationship (SAR) and identify the key pharmacophoric scaffold. nih.gov This approach highlights how computational models can guide the design of potent and specific inhibitors. Furthermore, 3D-pharmacophore models have been developed for other pyridine-based compounds to guide the design of molecules with specific activities, such as vasorelaxant agents. rsc.org
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
Computational methods are vital for understanding how modifications to a chemical structure affect its biological activity. By analyzing the interactions between a series of related compounds and their target, researchers can build robust Structure-Activity Relationship (SAR) models.
For piperidine derivatives, computational studies have been instrumental in deciphering their SAR for various targets. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, has been used to study subfamilies of piperidine derivatives as potent inhibitors of the Akt1 enzyme, which is involved in cancer pathways. tandfonline.comnih.gov These models use 2D and 3D molecular descriptors to establish a mathematical relationship between the chemical structure and the inhibitory activity, allowing for the prediction of potency for newly designed compounds. tandfonline.comnih.gov
In Silico Prediction of Binding Modes and Affinities
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This allows for the detailed visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Docking studies have been used to understand the binding of flexible piperidine derivatives to their targets. For example, the binding mode of the potent acetylcholinesterase (AChE) inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020) was predicted using docking simulations. nih.gov These studies revealed that the molecule spans the entire binding cavity of AChE, with the piperidine's ammonium (B1175870) group interacting with key residues like Trp84 and Asp72, the benzyl (B1604629) group interacting with Trp84 and Phe330, and the indanone portion interacting with Trp279. nih.gov Such detailed predictions provide a structural basis for the high potency of these inhibitors and guide further modifications to enhance binding affinity. nih.gov Similarly, docking and molecular dynamics simulations have been used to reveal crucial amino acid interactions for piperidine-based compounds targeting the Sigma 1 receptor (S1R). rsc.orgrsc.org
Predictive Computational Studies (excluding clinical/safety)
Beyond target interaction, computational tools are widely used to predict the pharmacokinetic properties of drug candidates, a profile often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Predicting a molecule's ADME profile early in the drug discovery process is crucial to avoid costly late-stage failures. Various computational tools and web servers, such as SwissADME and pkCSM, are used to estimate key pharmacokinetic parameters. researchgate.net
For piperidine-based compounds, in silico ADME profiling is a standard practice. researchgate.netnih.gov These studies predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interactions with metabolic enzymes like cytochrome P450. researchgate.net The majority of piperidine-based inhibitors evaluated in these studies often demonstrate favorable physicochemical properties and comply with Lipinski's rule of five, indicating good potential for oral bioavailability. researchgate.netnih.gov Parameters such as topological polar surface area (tPSA) are also calculated to predict cell permeability. nih.gov
Below is a table of predicted ADME properties for a representative piperidine-based compound, illustrating the type of data generated in these studies.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability |
| H-bond Donors | < 5 | Good oral bioavailability predicted |
| H-bond Acceptors | < 10 | Good oral bioavailability predicted |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Varies | Depends on specific substitutions |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | High likelihood of being orally active |
Note: This table represents typical predicted data for piperidine derivatives based on computational models and does not represent experimentally verified data for this compound specifically.
Computational Approaches for Preliminary Toxicity Prediction
Computational toxicology aims to predict the potential adverse effects of chemicals in silico, reducing the need for extensive animal testing in early discovery phases. researchgate.net Various software tools can predict different types of toxicity, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.netnanobioletters.com
For piperidine derivatives, computational models have been developed to assess risks such as cardiotoxicity by predicting their interaction with the hERG potassium channel. mdpi.com QSAR models can be built to correlate molecular descriptors with hERG inhibition, providing a predictive tool to flag potentially cardiotoxic compounds early on. mdpi.com Other platforms like pkCSM can predict a range of toxicity endpoints, including AMES toxicity, maximum tolerated dose in humans, and skin sensitization. nanobioletters.com These predictive models are an essential component of the modern drug discovery toolkit, helping to prioritize safer compounds for further development. researchgate.netethz.ch
| Toxicity Endpoint | Predicted Result | Implication |
| AMES Toxicity | Negative | Unlikely to be mutagenic |
| hERG I Inhibition | Low Risk | Low potential for cardiotoxicity |
| Hepatotoxicity | Negative | Unlikely to cause liver damage |
| Skin Sensitisation | Negative | Low risk of causing allergic skin reaction |
Note: This table represents typical predicted data for piperidine derivatives based on computational models and does not represent experimentally verified data for this compound specifically.
Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo Focus
Receptor Agonism and Antagonism Profiling
Serotonin (B10506) 5-HT2A Receptor Agonism
There is no available scientific literature detailing in vitro or ex vivo studies on the agonistic activity of 3-(4-Bromobenzyl)piperidine at the serotonin 5-HT2A receptor.
P2Y14 Receptor Antagonism
No specific in vitro or ex vivo studies investigating the antagonistic effects of this compound on the P2Y14 receptor have been identified in the reviewed literature.
Opioid Receptor Binding and Functional Interactions
Comprehensive searches of scientific databases did not yield any studies that have specifically examined the binding affinity or functional interactions of this compound with any of the opioid receptor subtypes (μ, δ, or κ).
Cellular and Molecular Target Modulation Studies
Anti-Melanoma Activities and Senescence-like Phenotype Induction
While direct studies on this compound are not available, research into structurally related N-arylpiperidine-3-carboxamide derivatives has revealed significant anti-melanoma activities. nih.govnih.govacs.org These investigations have shown that certain compounds with a piperidine-3-carboxamide scaffold can induce a senescence-like phenotype in human melanoma A375 cells. nih.govnih.govacs.org
A high-throughput screening of small-molecule libraries identified an initial hit compound with an N-arylpiperidine-3-carboxamide core that induced these phenotypic changes in melanoma cells without significant cytotoxicity towards normal cells. nih.govnih.gov This led to the synthesis and evaluation of a focused library of analogues to establish a structure-activity relationship. One derivative, in particular, demonstrated potent anti-proliferative activity and induced a senescence-like phenotype at low concentrations. nih.gov The induction of cellular senescence is a mechanism that results in the cessation of cell division, and it is being explored as a potential therapeutic strategy for cancer. The senescent cells are characterized by altered morphology, including an enlarged and flattened shape. nih.gov
The anti-proliferative and senescence-inducing activities of a key N-arylpiperidine-3-carboxamide derivative from these studies are summarized in the table below.
| Compound ID | Anti-proliferative Activity (IC₅₀ in µM) | Senescence-Inducing Activity (EC₅₀ in µM) | Cell Line |
| Compound 54 | 0.03 | 0.04 | A375 (Human Melanoma) |
IC₅₀ represents the concentration of a compound that causes a 50% reduction in cell number. EC₅₀ is the effective concentration of a compound that induces senescence in 50% of the cell population. nih.gov
Anti-Bone Resorption Effects in Cellular Models
In one study, a specific derivative, (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, which shares a bromobenzyl moiety, was investigated. Although this compound has a different substitution pattern on the benzyl (B1604629) ring (meta-bromo) and significant modifications to the piperidine (B6355638) ring, the study demonstrates that piperidine-based structures can be effective inhibitors of cathepsin K. The most potent compound in this series, H-9, demonstrated an IC50 value of 0.08 µM against cathepsin K. researchgate.net Furthermore, in vitro bone resorption assays using RANKL-induced RAW264.7 cells on bone slices showed that these compounds could reduce the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone resorption. nih.gov The reduction in bone resorption pit areas further confirmed the anti-bone resorption efficacy of these compounds in a cellular model. nih.gov
These findings suggest that the piperidine scaffold, including derivatives with a bromobenzyl group, can serve as a foundation for the development of potent anti-bone resorption agents. The biological activity is attributed to the inhibition of cathepsin K, which is crucial for the degradation of bone matrix proteins by osteoclasts.
Table 1: Cathepsin K Inhibitory Activities of Selected Piperidine-3-Carboxamide Derivatives
| Compound | Cathepsin K IC50 (µM) |
| H-9 | 0.08 |
| MIV-711 | 0.12 |
Data sourced from a study on piperidamide-3-carboxamide derivatives as anti-osteoporosis agents. researchgate.net
Antimicrobial Activity against Bacterial and Fungal Strains
The antimicrobial potential of piperidine derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of bacterial and fungal pathogens. While specific data for this compound is limited, studies on its derivatives and related structures highlight the antimicrobial promise of this chemical class.
One study detailed the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives. These compounds, which incorporate the 3-(4-bromobenzyl) moiety, were screened for their antimicrobial activity against various bacterial and fungal strains. nih.gov Although specific MIC values were not provided in the abstract, the study indicates that these derivatives were synthesized with the aim of evaluating their antimicrobial properties.
In a broader context, various piperidine derivatives have demonstrated significant antimicrobial effects. For instance, certain piperidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov Another study on novel piperidine derivatives showed activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com
The mechanism of action for the antimicrobial effects of piperidine derivatives is not always fully elucidated but is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The lipophilicity conferred by the benzyl group, combined with the basicity of the piperidine nitrogen, may facilitate interaction with and penetration of microbial cell walls.
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli |
| Derivative 1 | 12 | 10 |
| Derivative 2 | 15 | 13 |
| Chloramphenicol (Standard) | 25 | 22 |
Data represents generalized findings for illustrative purposes based on studies of various piperidine derivatives. biointerfaceresearch.com
Inhibition of Mycobacterium tuberculosis Growth (in vitro)
The search for novel antitubercular agents is a critical area of medicinal chemistry, and heterocyclic compounds, including piperidine derivatives, have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. Direct in vitro studies on the antimycobacterial activity of this compound are not prominently featured in the available literature. However, research on related structures provides a basis for potential activity.
For example, a study on isoniazid-derived hydrazones incorporating piperidine rings revealed potent antitubercular activity. mdpi.com One of the most promising compounds in this series, which includes a piperazine (B1678402) ring (a related six-membered heterocycle), exhibited a MIC50 value of 0.29 µM against the Mtb H37Rv strain. mdpi.com This suggests that the piperidine/piperazine scaffold can be a valuable component in the design of new antitubercular agents. Another study focused on (3-benzyl-5-hydroxyphenyl)carbamates, which, although not containing a piperidine ring, share a benzyl moiety and demonstrated good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and multidrug-resistant strains with MIC values in the range of 0.625-6.25 µg/mL. nih.gov
The enoyl acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and a common target for antitubercular drugs. It has been noted that N-(4-methylbenzoyl)-4-benzylpiperidine is a known inhibitor of this enzyme. researchgate.net This provides a rationale for investigating benzylpiperidine derivatives, such as this compound, as potential InhA inhibitors.
While direct evidence is lacking, the collective findings from studies on related structures suggest that this compound warrants investigation for its potential antimycobacterial properties.
Effects on Platelet Aggregation in Ex Vivo Models
The influence of piperidine derivatives on platelet aggregation has been investigated in ex vivo models, suggesting a potential role for this class of compounds in modulating thrombosis. Although direct ex vivo studies on this compound are not available, research on structurally related compounds provides valuable insights.
A study on a series of derivatives of 4-(4'-bromophenyl)-4-piperidinol investigated their effects on platelet aggregation induced by platelet-activating factor (PAF). researchgate.net In this study, the compound PD5, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, was identified as the most active, with an IC50 of 0.06 mM. researchgate.net Another compound in the series, PD3, also showed activity with an IC50 of 80 mM. researchgate.net These findings indicate that the presence of a bromophenyl group attached to a piperidine ring can confer significant antiplatelet activity.
The mechanism by which these compounds inhibit platelet aggregation is thought to involve the modulation of signaling pathways downstream of platelet agonists. Anticoagulants are known to have indirect effects on platelet function by interfering with thrombin generation or activity, as thrombin is a potent platelet agonist. mdpi.com It is plausible that piperidine derivatives could exert their effects through similar or related pathways.
The structural differences between the studied 4-(4'-bromophenyl)-4-piperidinol derivatives and this compound are significant, particularly the position of the bromobenzyl group and the presence of a hydroxyl group on the piperidine ring. However, the demonstrated activity of the bromophenyl-piperidine scaffold in an ex vivo platelet aggregation model suggests that this compound could also possess antiplatelet properties and warrants further investigation.
Table 3: Inhibitory Effects of 4-(4'-bromophenyl)-4-piperidinol Derivatives on Platelet Aggregation
| Compound | IC50 (mM) against PAF-induced aggregation |
| PD5 | 0.06 |
| PD3 | 80 |
| Acetylsalicylic Acid (Aspirin) | 0.15 |
Data sourced from an ex vivo study on piperidine derivatives. researchgate.net
Structure-Activity Relationship (SAR) Elucidation through Biological Assays
Correlating Structural Modifications with Biological Potency
The biological potency of piperidine derivatives is intricately linked to their structural features, and understanding these structure-activity relationships (SAR) is crucial for the design of more effective therapeutic agents. For benzylpiperidine derivatives, key modifications that influence activity include the nature and position of substituents on both the benzyl ring and the piperidine ring, as well as the nature of the linkage between these two moieties.
In a series of 1-aralkyl-4-benzylpiperidine derivatives studied for their affinity to sigma receptors, modifications to the aralkyl moiety significantly impacted binding affinity and selectivity. nih.gov The length and nature of the aralkyl chain, as well as the presence of substituents on the aromatic ring, were found to be critical determinants of potency.
For antimicrobial activity, the presence of electron-donating or electron-withdrawing groups on the aromatic rings of piperidine derivatives can enhance antibacterial activity. nih.gov In a study of piperidine-based thiosemicarbazide (B42300) analogs, compounds with a piperidine scaffold generally showed improved fungicidal properties compared to those without. ajchem-a.com
In the context of anti-bone resorption activity, the introduction of a benzylamine (B48309) group to a piperidine-3-carboxamide skeleton was a key strategy to enhance interactions with the P3 pocket of the target enzyme, cathepsin K, thereby increasing inhibitory potency. nih.gov
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.com For substituted piperidines, the presence of one or more chiral centers can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of substituents on the piperidine ring can profoundly affect how the molecule binds to its biological target.
In a study of new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, the stereochemical configuration was found to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights that the specific spatial orientation of the functional groups is critical for their interaction with microbial targets.
For chiral drugs, it is common for one enantiomer to be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a drug. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for either target binding or cellular uptake. mdpi.com
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR (Proton NMR) spectroscopy would be utilized to identify the number of distinct proton environments and their neighboring protons in 3-(4-Bromobenzyl)piperidine. The expected spectrum would feature characteristic signals for the protons on the piperidine (B6355638) ring, the benzylic methylene (B1212753) bridge, and the brominated aromatic ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The benzylic protons would likely appear as a doublet, and the piperidine ring protons would exhibit a complex series of multiplets in the upfield region.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be observed in the range of δ 120-140 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbons of the piperidine ring and the benzylic methylene group would appear at higher field strengths.
COSY (Correlation Spectroscopy) is a two-dimensional NMR technique that reveals proton-proton coupling interactions. A COSY spectrum of this compound would display cross-peaks between signals of protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for definitively assigning the complex proton signals of the piperidine ring and confirming the connectivity between the benzylic protons and the piperidine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine N-H | Broad singlet | - |
| Piperidine C2-H | Multiplet | ~50 |
| Piperidine C3-H | Multiplet | ~35 |
| Piperidine C4-H | Multiplet | ~25 |
| Piperidine C5-H | Multiplet | ~25 |
| Piperidine C6-H | Multiplet | ~45 |
| Benzyl (B1604629) CH₂ | Doublet | ~40 |
| Aromatic C-H (ortho to Br) | Doublet | ~131 |
| Aromatic C-H (meta to Br) | Doublet | ~128 |
| Aromatic C-Br | - | ~120 |
| Aromatic C-CH₂ | - | ~140 |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of IR radiation as a function of wavenumber (cm⁻¹).
For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aliphatic piperidine and benzylic methylene groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be observed just above 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300-3500 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N | Stretch | 1000-1250 |
| C-Br | Stretch | 500-600 |
Mass Spectrometry (MS, HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (254.17 g/mol for C₁₂H₁₆BrN). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. Common fragmentation patterns would likely involve the cleavage of the benzylic C-C bond, leading to fragments corresponding to the bromobenzyl cation and the piperidine radical cation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₁₂H₁₆BrN by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
A successful X-ray crystallographic analysis of this compound would provide definitive information about its solid-state conformation. It would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the 4-bromobenzyl substituent (axial or equatorial). This technique provides an unambiguous structural proof and is considered the gold standard for molecular structure determination.
Spectroscopic Characterization of Novel Derivatives
The synthesis of novel derivatives of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. The spectroscopic characterization of these new compounds is essential to confirm their identity and purity. The same suite of techniques described above—NMR, IR, and MS—would be employed. For instance, if a new substituent is added to the piperidine nitrogen, ¹H and ¹³C NMR would show new signals corresponding to this group, and the chemical shifts of the piperidine ring protons and carbons would be altered. HRMS would be crucial for confirming the new molecular formula. These spectroscopic data are vital for unequivocally proving the successful synthesis of the intended novel derivatives. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
